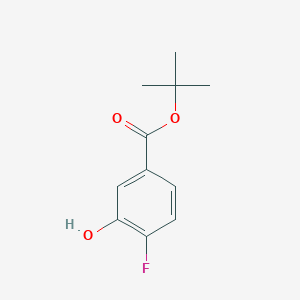

Tert-butyl 4-fluoro-3-hydroxybenzoate

Description

Contextualization of Alkyl Benzoate (B1203000) Esters in Organic Synthesis

Alkyl benzoate esters are well-established and versatile intermediates in the field of organic synthesis. They serve not only as protecting groups for carboxylic acids but also as active participants in a variety of chemical transformations. In recent years, benzoates have gained prominence as competent precursors for the generation of alkyl radicals under photoredox conditions. acs.orgacs.org This reactivity is harnessed in reactions such as the hydroalkylation of alkenes, where fluorinated benzoate esters can be employed to introduce fluoroalkyl moieties into diverse molecular scaffolds. acs.org The stability and reactivity of the ester group make it a reliable functional handle for constructing complex molecular architectures.

Importance of Fluorine Substitution in Aromatic Systems for Chemical Design

The introduction of fluorine into aromatic systems is a powerful strategy in medicinal chemistry and materials science, often imparting unique and beneficial properties to the parent molecule. researchgate.nettandfonline.com The judicious placement of fluorine can profoundly influence a compound's pharmacokinetic and physicochemical profile. tandfonline.com

Key advantages of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Substituting hydrogen with fluorine at a metabolically vulnerable site can block oxidative metabolism by enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.govnih.gov

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups. researchgate.netnih.gov This can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target. Fluorination also typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.gov

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency. tandfonline.com

Conformational Control: The presence of fluorine can induce specific conformational preferences in a molecule, which can be exploited to lock it into a bioactive shape. researchgate.net

The impact of these properties is evident in the pharmaceutical market, where a significant percentage of newly approved drugs contain fluorine. tandfonline.com

Overview of 3-Hydroxy and 4-Fluoro Benzoate Derivatives in Academic Literature

The 3-hydroxy-4-fluorobenzoic acid scaffold and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The parent acid, 4-fluoro-3-hydroxybenzoic acid, serves as a starting material for potent inhibitors of enzymes such as β-arylsulfotransferase IV (β-AST-IV) and for the synthesis of KCa2/3 pan-inhibitors. chemicalbook.com

Various ester derivatives of this acid have been synthesized and studied. For instance, methyl 4-fluoro-3-hydroxybenzoate is a common derivative used in synthetic chemistry. tcichemicals.com The synthesis of such esters is typically straightforward, often involving methods like Fischer esterification where the parent carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. Other related isomers, such as 2-fluoro-4-hydroxybenzoic acid, have found applications in the field of materials science for synthesizing mesogens used in liquid crystals. ossila.com The specific substitution pattern of the fluorine and hydroxyl groups on the benzoate ring provides a versatile platform for creating a wide range of functional molecules.

Research Gaps and Future Directions Pertaining to Tert-butyl 4-fluoro-3-hydroxybenzoate

Despite the established importance of the 4-fluoro-3-hydroxybenzoic acid core, a review of the academic literature reveals a noticeable research gap specifically concerning the tert-butyl ester derivative, this compound. The compound is primarily listed in the catalogs of chemical suppliers as a commercially available building block. biosynth.comsigmaaldrich.com There is a scarcity of published, peer-reviewed studies detailing its specific applications, novel synthetic routes, or biological activities.

This lack of dedicated research presents several opportunities for future investigation. The tert-butyl group is a sterically bulky ester that also serves as a common protecting group for carboxylic acids, readily cleaved under acidic conditions. Future research could explore the utility of this compound in multi-step syntheses where the tert-butyl ester provides robust protection while other transformations are carried out on the aromatic ring, such as modifications of the hydroxyl group. Investigating its potential as a precursor for novel active pharmaceutical ingredients or functional materials, leveraging the combined properties of the fluorinated core and the tert-butyl ester, remains a promising and underexplored avenue for chemical research.

Chemical Compound Data

The following table summarizes key properties of the subject compound, this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 847943-90-2 |

| Molecular Formula | C₁₁H₁₃FO₃ |

| Molecular Weight | 212.22 g/mol |

| MDL Number | MFCD24728430 |

| Physical Form | Powder |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFGYLGKUGNYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Tert Butyl 4 Fluoro 3 Hydroxybenzoate and Its Analogues

Esterification Reactions for Tert-butyl 4-fluoro-3-hydroxybenzoate Formation

The introduction of a tert-butyl ester moiety onto 4-fluoro-3-hydroxybenzoic acid presents unique challenges due to the steric hindrance of the tert-butyl group. Several esterification strategies can be employed to achieve this transformation, each with its own set of advantages and limitations.

Direct Esterification Approaches

Direct esterification, such as the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.org However, the direct reaction of 4-fluoro-3-hydroxybenzoic acid with tert-butanol (B103910) is often inefficient. The tertiary nature of tert-butanol makes it prone to elimination reactions under strongly acidic and high-temperature conditions, leading to the formation of isobutylene (B52900) and diminishing the yield of the desired ester. organic-chemistry.org

An alternative direct approach involves the acid-catalyzed addition of isobutylene to the carboxylic acid. This method circumvents the use of tert-butanol directly, instead utilizing its dehydrated form. The reaction is typically carried out under pressure with a strong acid catalyst.

Transesterification Protocols

Transesterification offers a viable alternative to direct esterification, particularly when the direct methods prove to be low-yielding. This approach involves the conversion of a more readily accessible ester, such as a methyl or ethyl ester, into the desired tert-butyl ester.

A plausible route begins with the synthesis of methyl 4-fluoro-3-hydroxybenzoate. This can be achieved by reacting 4-fluoro-3-hydroxybenzoic acid with methanol (B129727) in the presence of a catalyst like thionyl chloride. The resulting methyl ester can then be subjected to transesterification with potassium tert-butoxide in a suitable solvent. The use of a strong base like potassium tert-butoxide drives the equilibrium towards the formation of the more stable tert-butyl ester.

Table 1: Example of a Transesterification Approach

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Fluoro-3-hydroxybenzoic Acid, Methanol | Thionyl Chloride, 0°C to 70°C | Methyl 4-fluoro-3-hydroxybenzoate |

| 2 | Methyl 4-fluoro-3-hydroxybenzoate | Potassium tert-butoxide, Anhydrous solvent | This compound |

Activation Strategies for Carboxylic Acid Substrates

To overcome the challenges associated with the direct reaction of a sterically hindered alcohol, the carboxylic acid group of 4-fluoro-3-hydroxybenzoic acid can be activated to enhance its reactivity.

One common method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). rasayanjournal.co.inresearchgate.netnih.gov This combination forms a highly reactive O-acylisourea intermediate, which is then readily attacked by tert-butanol to form the desired ester. organic-chemistry.org This method, often referred to as the Steglich esterification, is known for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org

Another effective activation strategy employs di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of DMAP. researchgate.net This system generates a mixed anhydride (B1165640) in situ, which then reacts with another equivalent of the carboxylic acid or the alcohol to form the ester. The byproducts of this reaction, tert-butanol and carbon dioxide, are volatile, which simplifies the purification of the final product. researchgate.net

Table 2: Common Activating Agents for Esterification

| Activating Agent | Co-reagent/Catalyst | Key Intermediate |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | O-Acylisourea |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 4-(Dimethylamino)pyridine (DMAP) | Mixed Anhydride |

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the esterification reaction. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For carbodiimide-mediated couplings, aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are typically used to avoid side reactions with the activating agent. The reaction is often carried out at room temperature to minimize the formation of byproducts. The molar ratio of the carboxylic acid, tert-butanol, DCC, and DMAP needs to be carefully controlled to achieve optimal results.

In the case of transesterification, the use of an excess of the tert-butoxide source can help to drive the reaction to completion. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the ester and the deactivation of the base.

Precursor Synthesis of 4-Fluoro-3-hydroxybenzoic Acid

The availability of the starting material, 4-fluoro-3-hydroxybenzoic acid, is a prerequisite for the synthesis of its tert-butyl ester. This precursor can be synthesized through various routes, often involving halogenation strategies.

Halogenation Strategies

The synthesis of 4-fluoro-3-hydroxybenzoic acid can be achieved through electrophilic aromatic substitution or nucleophilic displacement reactions on suitably substituted precursors. guidechem.com

One documented method involves the carboxylation of 4-fluorophenol (B42351). In this process, 4-fluorophenol is reacted with potassium hydroxide (B78521) and carbon dioxide gas, followed by treatment with a strong acid to yield 3-hydroxy-4-fluorobenzoic acid. google.com This reaction is a variation of the Kolbe-Schmitt reaction. weebly.com

Another approach involves the sulfonation of 4-fluorophenol. This two-step process begins with the reaction of 4-fluorophenol with sulfur trioxide, followed by treatment with aqueous potassium hydroxide and sodium sulfite (B76179) to produce the desired acid. biosynth.com

While direct fluorination of 3-hydroxybenzoic acid is challenging due to the directing effects of the hydroxyl and carboxyl groups and the high reactivity of fluorinating agents, multi-step sequences involving other halogenated intermediates can be envisioned. For instance, bromination of a protected 3-hydroxybenzoic acid derivative could be followed by a halogen exchange (Halex) reaction to introduce the fluorine atom. The bromination of p-hydroxybenzoic acid has been studied, providing insights into the reactivity of such systems. acs.org

Table 3: Synthetic Routes to 4-Fluoro-3-hydroxybenzoic Acid

| Starting Material | Key Transformation | Reagents |

| 4-Fluorophenol | Carboxylation | KOH, CO₂, H₂SO₄ |

| 4-Fluorophenol | Sulfonation | SO₃, KOH, Na₂SO₃ |

| 3-Hydroxybenzoic Acid | (Hypothetical) Halogenation-Fluorination | Brominating agent, then Fluorinating agent |

Hydroxylation Methods

The introduction of a hydroxyl group onto the aromatic ring of a fluorinated benzoic acid precursor is a critical step in the synthesis of this compound. Several methods can be employed for this transformation, primarily focusing on the functionalization of a C-H bond at the position ortho to the fluorine atom.

One prominent strategy involves the carboxylation of 4-fluorophenol, an adaptation of the Kolbe-Schmitt reaction. In this process, 4-fluorophenol is first treated with a strong base, such as potassium hydroxide, to form the corresponding phenoxide. This intermediate then reacts with carbon dioxide under pressure to introduce a carboxylic acid group, yielding 4-fluoro-3-hydroxybenzoic acid. This method is a direct route to the key precursor of the target molecule.

An alternative, though less direct, route starting from 4-fluorophenol is sulfonation. This two-step process begins with the refluxing of 4-fluorophenol with sulfur trioxide. The resulting sulfonic acid derivative is then treated with aqueous potassium hydroxide and sodium sulfite to yield the desired 4-fluoro-3-hydroxybenzoic acid .

Furthermore, biocatalytic hydroxylation presents a greener alternative for the synthesis of hydroxylated aromatic compounds. While specific enzymatic hydroxylation of tert-butyl 4-fluorobenzoate (B1226621) is not extensively documented, studies on related compounds suggest the potential of this approach. For instance, benzoate-4-hydroxylase has been shown to operate on benzoic acid and its chlorinated derivatives, suggesting that similar enzymes could be engineered or discovered for the specific hydroxylation of fluorinated benzoates nih.gov. The use of whole-cell biotransformations with microorganisms like Aspergillus niger has also been explored for the hydroxylation of benzoates nih.gov.

Palladium-catalyzed C-H hydroxylation has also emerged as a powerful tool in organic synthesis. These methods often utilize a directing group to achieve regioselectivity. For benzoic acids, the carboxyl group itself can act as a directing group, facilitating hydroxylation at the ortho position. While specific applications to tert-butyl 4-fluorobenzoate are not widespread, the general methodology using oxidants like tert-butyl hydroperoxide (TBHP) has been demonstrated for a range of benzoic acid derivatives researchgate.netsemanticscholar.org.

Ortho-Directed Metalation and Functionalization

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing this compound, the fluorine atom can serve as a directing group, facilitating the deprotonation of the adjacent C-H bond by a strong organolithium base, such as n-butyllithium or s-butyllithium wikipedia.orgorganic-chemistry.orguwindsor.cabaranlab.org. The resulting aryllithium intermediate can then be trapped with an electrophilic oxygen source to introduce the hydroxyl group.

The general principle of DoM involves the coordination of the organolithium reagent to a heteroatom-containing directing group, which increases the acidity of the ortho-protons, enabling their selective removal wikipedia.orgorganic-chemistry.orguwindsor.cabaranlab.org. In the case of a fluorinated precursor like tert-butyl 4-fluorobenzoate, the fluorine atom, although not as strong a directing group as others, can still effectively direct lithiation to the 3-position.

Once the ortho-lithiated species is formed, it can be reacted with various electrophiles to introduce the hydroxyl group. Common oxygen electrophiles used in this context include molecular oxygen (O2), followed by a reductive workup, or more sophisticated reagents like N,N-dimethylformamide (DMF) followed by Baeyer-Villiger oxidation.

The choice of solvent is crucial for the success of DoM reactions. Ethereal solvents such as tetrahydrofuran (THF), diethyl ether (Et2O), or 1,2-dimethoxyethane (B42094) (DME) are commonly used as they can solvate the organolithium reagent and influence its reactivity and aggregation state researchgate.netresearchgate.net. In some cases, the addition of a co-solvent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and accelerate the metalation process.

Strategies for Introducing the Tert-butyl Moiety

The introduction of the tert-butyl ester is a key step in the synthesis of the target compound. This can be achieved either by direct esterification of 4-fluoro-3-hydroxybenzoic acid or by using a tert-butylating agent.

A common and straightforward method for the synthesis of tert-butyl esters is the acid-catalyzed reaction of the corresponding carboxylic acid with a tert-butyl source. For instance, 4-fluoro-3-hydroxybenzoic acid can be treated with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide, to yield this compound nih.govorganic-chemistry.orgagcchem.com.

Another approach involves the use of di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base and catalyst. A novel and green method utilizes electromagnetic milling for the synthesis of tert-butyl esters using (Boc)2O under solvent- and base-free conditions rsc.org.

The reaction of the carboxylic acid with 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate also provides a practical route to tert-butyl esters under mild conditions researchgate.net. Furthermore, a direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactors, which can offer improved efficiency and versatility compared to batch processes rsc.org.

For substrates where the hydroxyl group might interfere with the esterification, it may be necessary to protect it prior to the introduction of the tert-butyl ester. However, many modern esterification methods are chemoselective enough to avoid this extra step.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-catalyzed esterification | 4-fluoro-3-hydroxybenzoic acid, tert-butyl acetate, strong acid (e.g., HClO4, Tf2NH) | Varies (e.g., room temperature) | Direct, relatively simple | May require strong, hazardous acids |

| Di-tert-butyl dicarbonate | 4-fluoro-3-hydroxybenzoic acid, (Boc)2O, base/catalyst | Varies | Mild conditions | Stoichiometric use of (Boc)2O |

| Electromagnetic Milling | 4-fluoro-3-hydroxybenzoic acid, (Boc)2O | Solvent- and base-free | Green, sustainable, neutral conditions | Requires specialized equipment |

| 2-tert-butoxypyridine | 4-fluoro-3-hydroxybenzoic acid, 2-tert-butoxypyridine, BF3·OEt2 | Room temperature | Mild conditions, high yields | Requires stoichiometric pyridine (B92270) derivative |

| Flow Microreactor | Varies | Continuous flow | Efficient, sustainable, versatile | Requires specialized equipment |

Enantioselective and Diastereoselective Synthetic Approaches (if applicable to chiral analogues)

While this compound itself is achiral, the development of enantioselective and diastereoselective methods is crucial for the synthesis of its chiral analogues, which may possess interesting biological activities. Such analogues could arise from the introduction of stereocenters on the aromatic ring (e.g., in a partially saturated ring system) or on substituents.

One strategy for achieving stereocontrol is through the use of chiral auxiliaries. For instance, fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), have been developed for the diastereoselective alkylation, hydroxylation, and fluorination of amide enolates numberanalytics.com. This approach allows for the synthesis of enantiopure α-chiral acids, aldehydes, and alcohols. The chiral auxiliary can typically be recovered and reused, making the process more atom-economical.

Diastereoselective synthesis of substituted cyclohexanones and related cyclic compounds has been achieved through cascade Michael addition reactions rsc.orgresearchgate.netbeilstein-journals.org. These methodologies could be adapted to create chiral, partially saturated analogues of the target benzoate (B1203000). For example, the reaction of a suitably substituted fluorinated precursor with a chiral catalyst could lead to the formation of a cyclohexene (B86901) or cyclohexane (B81311) ring with controlled stereochemistry.

Furthermore, enantioselective synthesis of fluorinated chiral amines, which are important building blocks in medicinal chemistry, has been accomplished using N-tert-butylsulfinyl imines acs.org. While not directly applicable to the synthesis of the target ester, this highlights the availability of methods for introducing chirality into fluorinated organic molecules.

Biocatalysis also offers a powerful tool for enantioselective synthesis. Enzymes can catalyze reactions with high stereoselectivity under mild conditions. For instance, the enzymatic synthesis of fluorinated alanine (B10760859) enantiomers has been demonstrated, showcasing the potential of biocatalysis in creating chiral fluorinated building blocks researchgate.net.

Green Chemistry Considerations in the Synthesis of Fluorinated Benzoates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several green chemistry aspects can be considered.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional solvents like chlorinated hydrocarbons are often toxic and environmentally persistent. Greener alternatives include water, supercritical fluids, ionic liquids, and bio-derived solvents nih.govgaspublishers.comnih.gov. For instance, the Steglich esterification, a common method for forming esters, has been adapted to use acetonitrile, a less hazardous solvent compared to traditional chlorinated solvents rsc.orgpharmtech.com.

Atom Economy and Reaction Mass Efficiency: Green chemistry metrics, such as atom economy, E-factor, and reaction mass efficiency (RME), are used to quantify the "greenness" of a chemical process nih.govnumberanalytics.comtamu.eduscientificupdate.commdpi.comnumberanalytics.com. Atom economy measures the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are generally preferred over substitution and elimination reactions, which generate stoichiometric byproducts. RME provides a more comprehensive measure by taking into account reaction yield, stoichiometry, and the mass of all reagents used.

Energy Efficiency: Minimizing energy consumption is another key principle of green chemistry. The use of microwave irradiation or flow chemistry can often lead to shorter reaction times and reduced energy usage compared to conventional heating methods rsc.org.

Scalable Synthetic Protocols for Research and Development

The transition of a synthetic route from a laboratory scale to a larger research and development or even industrial scale requires careful consideration of factors such as safety, cost-effectiveness, and robustness of the process.

For the synthesis of this compound, a scalable protocol would likely start from readily available and inexpensive starting materials. The synthesis of 4-fluoro-3-hydroxybenzoic acid from 4-fluorophenol via the Kolbe-Schmitt reaction is a well-established industrial process for similar hydroxybenzoic acids and could be adapted for this specific compound nih.gov. This method utilizes common reagents and conditions, making it potentially scalable.

The subsequent esterification to form the tert-butyl ester needs to be efficient and avoid the use of hazardous or expensive reagents where possible. The use of tert-butyl acetate with a recyclable solid acid catalyst in a flow reactor could be a scalable and green option rsc.org. Flow chemistry, in general, offers significant advantages for scalability, including better heat and mass transfer, improved safety, and the potential for continuous production rsc.org.

Process development for fluorinated pharmaceutical intermediates often involves optimizing reaction conditions to maximize yield and minimize the formation of impurities agcchem.comwordpress.comresearchgate.netnih.gov. This includes a thorough investigation of reaction parameters such as temperature, pressure, catalyst loading, and reaction time. The development of robust analytical methods to monitor the reaction progress and product purity is also essential for a scalable process.

Safety is a paramount concern, especially when dealing with reactive intermediates like organolithium compounds in ortho-directed metalation. On a larger scale, careful control of temperature and the use of appropriate quenching procedures are critical to ensure a safe operation. The use of less hazardous fluorinating agents and the minimization of toxic and corrosive reagents are also important considerations for industrial-scale synthesis pharmtech.com.

Chemical Reactivity and Transformation Studies of Tert Butyl 4 Fluoro 3 Hydroxybenzoate

Reactivity of the Ester Functional Group

The tert-butyl ester group is a significant feature of the molecule, primarily influencing its hydrolytic stability and pathways for conversion into other functional groups. Its bulky nature introduces steric hindrance, which affects reaction kinetics compared to less hindered esters like methyl or ethyl esters.

The hydrolysis of an ester involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Tert-butyl esters, including Tert-butyl 4-fluoro-3-hydroxybenzoate, exhibit characteristic behavior under acidic conditions. Unlike primary and secondary esters that typically hydrolyze via a bimolecular acyl-oxygen cleavage (AAC2) mechanism, tert-butyl esters often proceed through a unimolecular alkyl-oxygen cleavage (AAL1) mechanism. acsgcipr.org This is due to the stability of the intermediate tert-butyl carbocation that is formed upon cleavage of the oxygen-tert-butyl bond. acsgcipr.org The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, the subsequent cleavage is dominated by the formation of the stable tertiary carbocation.

The reaction can be summarized as follows:

Step 1: Protonation of the carbonyl oxygen.

Step 2: Unimolecular cleavage of the alkyl-oxygen bond to form 4-fluoro-3-hydroxybenzoic acid and a stable tert-butyl carbocation.

Step 3: The tert-butyl carbocation reacts with water to form tert-butanol (B103910).

Due to this distinct mechanism, tert-butyl esters are readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or formic acid) while being relatively stable under many basic conditions. acsgcipr.org

Base-Catalyzed Hydrolysis (Saponification): Tert-butyl esters are notably resistant to base-catalyzed hydrolysis under standard conditions. arkat-usa.org This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes the nucleophilic attack of the hydroxide (B78521) ion on the electrophilic carbonyl carbon. arkat-usa.orgbyjus.com While less hindered esters like methyl or ethyl benzoates are readily saponified, the reaction rate for tert-butyl esters is significantly slower. nih.gov Achieving hydrolysis under basic conditions often requires more forcing conditions, such as higher temperatures or specialized non-aqueous solvent systems that can enhance the reactivity of the base. arkat-usa.org

Table 1: Comparative Hydrolysis Conditions for Esters

| Ester Type | Acid-Catalyzed Hydrolysis Condition | Base-Catalyzed Hydrolysis Condition | Relative Rate (Base-Catalyzed) |

|---|---|---|---|

| Methyl Ester | Mild (e.g., dilute HCl, heat) | Mild (e.g., NaOH(aq), room temp) | Fast |

| Ethyl Ester | Mild (e.g., dilute H₂SO₄, heat) | Mild (e.g., KOH(aq), heat) | Moderate |

| Tert-butyl Ester | Very Mild (e.g., TFA, room temp) | Harsh (e.g., high temp, prolonged reaction) | Very Slow |

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base. wikipedia.org

For this compound, transesterification can be challenging due to the same steric hindrance that affects hydrolysis.

Acid-Catalyzed Transesterification: Under acidic conditions, the mechanism involves protonation of the carbonyl, making it more susceptible to nucleophilic attack by another alcohol. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the displaced tert-butanol from the reaction mixture. masterorganicchemistry.com

Base-Catalyzed Transesterification: This is generally inefficient for tert-butyl esters due to the difficulty of the incoming alkoxide nucleophile attacking the sterically shielded carbonyl carbon.

Recent methodologies have been developed to overcome these challenges. For instance, the use of specific mediators like phosphorus trichloride (B1173362) (PCl₃) can facilitate the conversion of tert-butyl esters into other esters. This method proceeds by the in-situ formation of a more reactive acid chloride intermediate, which then readily reacts with a variety of alcohols. researchgate.net

The ester functional group can be reduced to a primary alcohol. The choice of reducing agent is critical and determines the outcome of the reaction.

Reduction with Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. reddit.com The reaction with this compound would yield (4-fluoro-3-hydroxyphenyl)methanol. This reaction is typically carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ will also reduce any available carboxylic acid that might be present due to hydrolysis.

Reduction with Mild Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent. It can readily reduce aldehydes and ketones but is generally unreactive towards esters under standard conditions. quora.comdifferencebetween.com Therefore, to reduce the ester group of this compound with NaBH₄, special conditions, such as high temperatures or the use of specific activating agents, would be required. This difference in reactivity allows for the selective reduction of other carbonyl groups in a molecule while leaving a tert-butyl ester intact.

Table 2: Reactivity of Reducing Agents with Carbonyl Compounds

| Reducing Agent | Aldehydes/Ketones | Esters | Carboxylic Acids |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Yes | No (typically) | No |

| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | Yes |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound. It is weakly acidic and can act as a nucleophile in several reactions. The presence of the electron-withdrawing fluorine atom and ester group on the ring is expected to increase the acidity of this hydroxyl group compared to phenol (B47542) itself.

The most common method for converting a phenol into an ether is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide in an SN2 displacement.

Step 1: Deprotonation: The phenolic proton is removed by a suitable base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). organic-synthesis.com The choice of base and solvent (often a polar aprotic solvent like DMF or acetonitrile) is crucial for the reaction's success. byjus.com

Step 2: Nucleophilic Attack: The resulting phenoxide ion attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide and forming the ether linkage. Secondary and tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions in the presence of the strongly basic phenoxide. wikipedia.orgmasterorganicchemistry.com

For this compound, this reaction would lead to the formation of a 3-alkoxy-4-fluorobenzoate ester.

The phenolic hydroxyl group can be acylated to form a second ester group within the molecule. Due to the relatively low nucleophilicity of the phenolic oxygen, direct esterification with carboxylic acids is inefficient. libretexts.org Therefore, more reactive acylating agents are typically employed.

Reaction with Acyl Chlorides: In the presence of a base like pyridine (B92270), the hydroxyl group reacts with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) to form a phenolic ester. libretexts.org Pyridine acts as a catalyst and also neutralizes the HCl byproduct.

Reaction with Acid Anhydrides: Acid anhydrides (e.g., acetic anhydride) can also be used for acylation, often requiring gentle heating or catalysis. libretexts.org The reaction can be accelerated by first converting the phenol to the more reactive phenoxide ion using a base like sodium hydroxide. libretexts.org

These reactions would convert this compound into a diester, for example, Tert-butyl 3-(acetyloxy)-4-fluorobenzoate.

Table 3: Common Reagents for Phenolic Group Transformations

| Transformation | Reagent Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Etherification | Base + Alkyl Halide | K₂CO₃, CH₃I | Aryl Ether |

| Esterification | Acyl Chloride + Base | Acetyl Chloride, Pyridine | Phenolic Ester |

| Esterification | Acid Anhydride (B1165640) | Acetic Anhydride | Phenolic Ester |

Oxidation Studies

The structure of this compound contains two primary moieties susceptible to oxidation: the phenolic hydroxyl group and the electron-rich aromatic ring. The tert-butoxycarbonyl group, containing a carboxylic acid derivative, is at the highest oxidation state for the carbonyl carbon and is generally resistant to further oxidation under standard conditions.

The primary site for oxidation is the phenolic -OH group. Phenols can be oxidized to various products, including quinones, depending on the oxidant and reaction conditions. For this compound, a potent oxidizing agent could potentially convert the phenol into a corresponding ortho-benzoquinone derivative. However, the presence of multiple substituents on the ring may influence the stability and isolability of such products. The aromatic ring itself is relatively stable due to its aromaticity and typically requires harsh conditions to undergo oxidative cleavage.

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is governed by the cumulative electronic and steric effects of its three substituents. These effects determine the rate and position of attack by incoming reagents, particularly in substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a hallmark reaction of benzene derivatives, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The outcome of such a reaction on a polysubstituted ring is determined by the directing effects of the existing groups.

Hydroxyl (-OH): This group is a powerful activating substituent and a strong ortho-, para- director due to its ability to donate electron density to the ring via a +R (resonance) effect. wku.edupressbooks.pub

Fluoro (-F): As a halogen, fluorine is a deactivating group due to its -I (inductive) electron withdrawal but is also an ortho-, para- director because of a competing +R effect from its lone pairs. libretexts.org

Tert-butoxycarbonyl (-COOtBu): This ester group is deactivating and a meta- director, as it withdraws electron density from the ring through both -I and -R effects. libretexts.org

The powerful activating character of the hydroxyl group dominates the directing effects. quora.com It strongly directs incoming electrophiles to its ortho positions (C2 and C4) and para position (C6). In this molecule, the C4 position is already substituted with fluorine. Therefore, electrophilic attack is predicted to occur at the C2 and C6 positions. Steric hindrance from the bulky tert-butoxycarbonyl group at C1 may lead to a preference for substitution at the C6 position.

| Reaction | Electrophile (E+) | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | Tert-butyl 4-fluoro-3-hydroxy-6-nitrobenzoate | The -OH group is the dominant director. C6 is sterically less hindered than C2. |

| Bromination | Br⁺ | Tert-butyl 2-bromo-4-fluoro-3-hydroxybenzoate and Tert-butyl 6-bromo-4-fluoro-3-hydroxybenzoate | Highly activating -OH group facilitates substitution at both available ortho/para positions. |

| Friedel-Crafts Acylation | RCO⁺ | Tert-butyl 6-acyl-4-fluoro-3-hydroxybenzoate | Strong activation by -OH overcomes deactivation by other groups; C6 is preferred due to sterics. |

Nucleophilic Aromatic Substitution Adjacent to Fluorine

Nucleophilic Aromatic Substitution (SNAr) occurs when a nucleophile displaces a leaving group on an electron-deficient aromatic ring. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the fluorine atom at C4 can act as a leaving group. The tert-butoxycarbonyl group is para to the fluorine and functions as the necessary EWG to activate the ring for nucleophilic attack. This group stabilizes the negatively charged intermediate formed during the reaction. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the fluorine, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Tert-butyl 3-hydroxy-4-methoxybenzoate |

| Amine | Ammonia (NH₃) | Tert-butyl 4-amino-3-hydroxybenzoate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Tert-butyl 3-hydroxy-4-(phenylthio)benzoate |

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.ca

For this compound, the acidic phenolic proton will be abstracted first by the organolithium base. The resulting lithium phenoxide is an exceptionally strong DMG. nih.gov It will direct the second equivalent of the base to deprotonate the C2 position, which is ortho to the directing phenoxide group. The resulting dilithiated species can then be treated with various electrophiles to introduce a substituent specifically at the C2 position with high regioselectivity. cdnsciencepub.com

Mechanistic Investigations of Key Reaction Pathways

Understanding the intermediates in these reaction pathways is crucial for predicting their outcomes and optimizing conditions.

Reaction Intermediates Identification

Arenium Ion (SEAr): The key intermediate in electrophilic aromatic substitution is a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.org When an electrophile attacks at the C6 position (para to the -OH group), the positive charge of the resulting arenium ion can be delocalized onto the oxygen atom of the hydroxyl group. This provides a highly stable resonance contributor and explains the strong directing effect of the -OH group. quora.com

Meisenheimer Complex (SNAr): The SNAr mechanism proceeds through a distinct, negatively charged intermediate called a Meisenheimer complex. wikipedia.org In the reaction of this compound with a nucleophile, the nucleophile adds to the C4 position, breaking the aromaticity and forming a cyclohexadienyl anion. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-ester group, which provides significant stabilization. libretexts.org Studies on similar 4-fluorobenzoyl compounds have provided evidence for the formation of these intermediates. nih.gov While the Meisenheimer complex is a widely accepted intermediate, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism without a stable intermediate. bris.ac.uknih.gov

Ortho-Lithiated Intermediate (DoM): In the DoM reaction, after the initial deprotonation of the phenol, a second deprotonation at the C2 position generates a specific aryllithium intermediate. This species is a potent nucleophile, poised to react with an added electrophile at the C2 position, thereby regenerating the aromatic ring in the final product. wikipedia.org

Transition State Analysis

The chemical reactivity of this compound is significantly influenced by the electronic properties of its substituents and their effect on the stability of transition states in various reactions. While direct experimental studies on the transition state analysis of this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be derived from theoretical and computational studies on analogous substituted aromatic compounds. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the geometries and energies of transition states in chemical reactions. kuleuven.be

In the context of electrophilic aromatic substitution, a common reaction for phenolic compounds, the hydroxyl (-OH) group is a strong activating, ortho-, para-director, while the fluorine (-F) atom is a deactivating ortho-, para-director. The tert-butoxycarbonyl group (-COOtBu) is a deactivating, meta-director. The interplay of these groups dictates the regioselectivity of electrophilic attack.

For an electrophilic attack on this compound, several potential transition states can be considered, corresponding to the attack at the C2, C5, and C6 positions. The stability of these transition states, which are arenium ion intermediates (also known as σ-complexes or Wheland intermediates), determines the preferred reaction pathway. masterorganicchemistry.com The rate-determining step in electrophilic aromatic substitution is the formation of this carbocation intermediate. masterorganicchemistry.com

Theoretical studies on simpler fluorophenols provide insight into the relative stabilities of these intermediates. kuleuven.be The hydroxyl group strongly stabilizes the positive charge in the arenium ion through resonance, particularly when the electrophile adds to the ortho or para positions. Conversely, the fluorine atom, while also capable of resonance donation, exerts a strong inductive electron-withdrawing effect, which destabilizes the carbocationic intermediate. researchgate.net

Computational models, such as those employing DFT at the B3LYP/6-311G(d,p) level of theory, can be used to calculate the activation energies for the formation of different arenium ion intermediates. For this compound, the transition state leading to substitution at the C6 position (ortho to the hydroxyl group and meta to the fluorine and tert-butoxycarbonyl groups) is expected to be the most stable. This is because the powerful resonance donation from the adjacent hydroxyl group can effectively delocalize the positive charge. The transition state for attack at the C2 position would be less favored due to steric hindrance from the bulky tert-butyl ester group and the adjacent fluorine atom. Attack at the C5 position (meta to the hydroxyl group) would lead to a less stable transition state as it does not benefit from direct resonance stabilization from the hydroxyl group.

The following table summarizes the predicted relative stabilities of the transition states for electrophilic attack on this compound based on the electronic effects of the substituents.

| Position of Electrophilic Attack | Key Stabilizing/Destabilizing Factors | Predicted Relative Transition State Energy |

|---|---|---|

| C2 (ortho to -OH and -F) | +R effect of -OH, -I effect of -F, Steric hindrance from -COOtBu and -F | High |

| C5 (meta to -OH and -COOtBu, ortho to -F) | -I effect of -OH, -F, and -COOtBu | Highest |

| C6 (ortho to -OH, meta to -F and -COOtBu) | Strong +R effect of -OH | Low |

Catalytic Transformations Utilizing this compound

This compound is a versatile substrate for various catalytic transformations, primarily leveraging the reactivity of the aryl fluoride and the phenolic hydroxyl group. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The C–F bond in aryl fluorides is generally the most challenging to activate among the aryl halides in catalytic cycles due to its high bond dissociation energy. nih.gov However, advancements in catalyst design, particularly the development of electron-rich and bulky phosphine (B1218219) ligands, have enabled the successful cross-coupling of aryl fluorides. nih.gov For a substrate like this compound, the presence of the electron-donating hydroxyl group can facilitate the oxidative addition of the C–F bond to a low-valent palladium center, which is often the rate-limiting step in the catalytic cycle. nih.gov

One of the most common catalytic transformations is the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide. Utilizing this compound as the aryl fluoride partner, a variety of aryl or vinyl groups can be introduced at the C4 position. A typical catalytic system for this transformation would involve a palladium(0) precursor, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base. The choice of ligand is critical for activating the C-F bond.

Another important catalytic transformation is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would allow for the introduction of a wide range of primary and secondary amines at the C4 position of this compound. The catalytic system for this reaction typically consists of a palladium catalyst and a strong base.

Furthermore, the phenolic hydroxyl group can be utilized in catalytic C–O coupling reactions. For instance, a palladium-catalyzed Chan-Lam coupling could be employed to form an ether linkage.

The following interactive data table summarizes potential catalytic transformations for this compound, along with representative catalyst systems and the expected products.

| Reaction Type | Coupling Partner | Catalyst System (Representative) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Biaryl compound |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / Ligand / Base | N-Aryl amine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl alkyne |

| Heck Reaction | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted alkene |

| Chan-Lam Coupling (O-arylation) | R-OH | Cu(OAc)₂ / Pyridine | Aryl ether |

It is important to note that the efficiency and selectivity of these catalytic transformations would be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The presence of multiple functional groups on the this compound molecule necessitates careful optimization of these parameters to achieve the desired transformation without affecting other parts of the molecule.

Despite extensive research, specific experimental spectroscopic data for the compound "this compound," including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, is not publicly available in the searched scientific literature and databases. As a result, the requested detailed article with specific data tables and in-depth analysis for this particular compound cannot be generated at this time.

The search for "this compound" and its spectroscopic characterization did not yield any publications or data sets that would allow for the creation of the requested article. The information found pertains to similar but structurally distinct molecules, such as isomers or compounds lacking either the fluorine or the tert-butyl group. This highlights a gap in the available scientific literature for this specific chemical entity.

For a comprehensive spectroscopic analysis as outlined in the request, the following experimental data would be required:

¹H NMR: Chemical shifts (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration values for each proton.

¹³C NMR: Chemical shifts (δ) for each unique carbon atom.

¹⁹F NMR: Chemical shift (δ) and coupling constants (J) for the fluorine atom.

Mass Spectrometry: The molecular ion peak (M+) and the fragmentation pattern.

2D NMR (COSY, HSQC, HMBC, NOESY): Correlation peaks to establish connectivity between atoms.

Without access to these specific data points for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental research would be necessary to determine the spectroscopic properties of this compound.

Spectroscopic Characterization and Structural Elucidation of Tert Butyl 4 Fluoro 3 Hydroxybenzoate

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Tert-butyl 4-fluoro-3-hydroxybenzoate (C₁₁H₁₃FO₃), the theoretical exact mass can be calculated by summing the masses of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | 212.084873 |

Experimental determination of the molecular ion peak by HRMS would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structural connectivity of a molecule by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the molecular ion ([M]+• or protonated molecule [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would reveal key structural motifs.

A primary and highly characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, resulting from the cleavage of the ester C-O bond. This would lead to the formation of the corresponding carboxylic acid. Another significant fragmentation would be the loss of the entire tert-butyl group.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Predicted) | Structural Information |

| 212.08 | [M - C₄H₈]+• | Isobutylene (56.06 Da) | 156.02 | Formation of 4-fluoro-3-hydroxybenzoic acid |

| 212.08 | [M - C₄H₉]+ | tert-butyl radical (57.07 Da) | 155.01 | Loss of the tert-butyl group |

| 156.02 | [M - C₄H₈ - CO]+• | Carbon monoxide (27.99 Da) | 128.03 | Decarbonylation of the benzoic acid derivative |

| 156.02 | [M - C₄H₈ - H₂O]+• | Water (18.01 Da) | 138.01 | Loss of water from the hydroxyl and carboxyl groups |

Ionization Techniques (ESI, EI)

The choice of ionization technique is critical for the mass spectrometric analysis of this compound.

Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules and typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. ESI would be the preferred method for accurate mass determination by HRMS and for generating the precursor ion for MS/MS analysis.

Electron Ionization (EI): This is a higher-energy ionization method that often results in extensive fragmentation. While it can provide a detailed fragmentation pattern useful for structural elucidation, the molecular ion peak may be weak or absent. The fragmentation would likely follow the pathways described in the MS/MS section.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Characteristic Absorption Band Assignments

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

Table 3: Predicted Vibrational Band Assignments for this compound

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H (Phenolic) | Stretching | 3500-3300 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (tert-butyl) | Stretching | 2980-2950 | Strong |

| C=O (Ester) | Stretching | 1720-1700 | Medium |

| C=C (Aromatic) | Stretching | 1620-1580 | Strong |

| C-O (Ester) | Stretching | 1300-1200 | Medium |

| C-F (Aromatic) | Stretching | 1250-1150 | Medium |

| O-H (Phenolic) | Bending | 1400-1300 | Weak |

The broad O-H stretching band in the IR spectrum is indicative of hydrogen bonding. The strong C=O stretch confirms the presence of the ester group. The aromatic C=C stretching bands and the C-F stretching vibration are also key diagnostic peaks.

Conformation-Sensitive Vibrations

The orientation of the tert-butyl group relative to the aromatic ring can influence certain vibrational modes. Rotational isomers (conformers) may exist, and specific low-frequency vibrations, often observed in the Raman spectrum, could be sensitive to these conformational changes. However, at room temperature, the free rotation around the single bonds would likely lead to an averaged spectrum.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions of the substituted benzene (B151609) ring. The presence of the hydroxyl and ester groups as auxochromes will influence the position and intensity of the absorption maxima (λ_max).

Table 4: Predicted UV-Vis Absorption Data for this compound (in a polar solvent like ethanol)

| Electronic Transition | Predicted λ_max (nm) | Chromophore |

| π → π | ~210-230 | Benzene Ring |

| π → π | ~250-280 | Benzene Ring with auxochromes |

| n → π* | ~300-320 (weak) | Carbonyl group |

The exact positions of the absorption maxima can be affected by the solvent polarity. The weak n → π* transition of the carbonyl group may be obscured by the stronger π → π* transitions of the aromatic system.

Chromophore Analysis

The primary chromophore in this compound is the substituted benzene ring, which contains several functional groups that influence its absorption of ultraviolet (UV) and visible light. The benzene ring itself is a well-known chromophore. The substituents—a hydroxyl group (-OH), a fluorine atom (-F), and a tert-butoxycarbonyl group (-COOC(CH₃)₃)—modify the electronic properties of the benzene ring and, consequently, its spectroscopic characteristics.

The presence of these substituents on the aromatic ring creates a complex system where both inductive and mesomeric effects contribute to the final electronic structure. The hydroxyl group, being a strong activating group, and the fluorine atom, with its high electronegativity, are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

| Functional Group | Type | Electronic Effect | Expected Influence on Spectrum |

| Benzene Ring | Chromophore | - | π→π* transitions |

| Hydroxyl (-OH) | Auxochrome | Electron-donating (resonance), Electron-withdrawing (inductive) | Bathochromic and Hyperchromic shifts |

| Fluorine (-F) | Auxochrome | Electron-donating (resonance), Electron-withdrawing (inductive) | Bathochromic and Hyperchromic shifts |

| Tert-butoxycarbonyl (-COOC(CH₃)₃) | Chromophore/Modifying Group | Electron-withdrawing | Modulation of π→π* and potential for n→π* transitions |

Electronic Transitions Studies

The electronic spectrum of this compound in the UV-visible region is expected to be dominated by π→π* and n→π* transitions. The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. These transitions are typically characterized by high molar absorptivity (ε). The n→π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to an antibonding π* orbital of the aromatic ring or the carbonyl group.

Based on computational studies of similar benzoic acid derivatives, the electronic absorption spectrum of this compound can be predicted. Time-dependent density functional theory (TD-DFT) is a reliable method for calculating the electronic absorption spectra of such molecules. The predicted transitions would likely fall in the UV region.

The primary π→π* transitions of the benzene ring are altered by the substituents. The hydroxyl and fluorine groups are expected to lower the energy gap for these transitions, leading to absorption at longer wavelengths compared to benzene. The electron-withdrawing tert-butoxycarbonyl group will further modulate these transitions. The presence of lone pairs on the oxygen atoms of the hydroxyl and carbonyl groups allows for n→π* transitions, which are expected to appear as lower-intensity shoulders or bands at longer wavelengths than the main π→π* absorptions.

Predicted Electronic Transitions for this compound

| Transition Type | Origin | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π→π | Benzene ring | 200-250 | High |

| π→π | Benzene ring (substituted) | 250-300 | Moderate to High |

| n→π | Carbonyl group | 300-350 | Low |

| n→π | Hydroxyl group | ~270-290 | Low |

Note: These are estimated values based on theoretical principles and data for analogous compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred from the crystallographic data of related compounds, such as substituted benzoic acids and other aromatic esters.

It is highly probable that the molecule will exhibit a largely planar conformation, particularly the benzoate (B1203000) moiety, due to the sp² hybridization of the aromatic carbon atoms. The bulky tert-butyl group will likely adopt a staggered conformation to minimize steric hindrance.

A key feature in the solid-state structure is the potential for intramolecular and intermolecular hydrogen bonding. The hydroxyl group in the ortho position to the ester group can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester. This interaction would lead to the formation of a stable six-membered ring, influencing the planarity of the molecule and its packing in the crystal lattice.

In the absence of a strong intramolecular hydrogen bond, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen or the fluorine atom of a neighboring molecule are likely to dominate the crystal packing, leading to the formation of dimers or extended networks.

Expected Crystallographic Parameters for this compound

| Parameter | Expected Feature/Value | Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequently observed for organic molecules that form hydrogen-bonded dimers. |

| Intramolecular Hydrogen Bond (O-H···O=C) | Possible | The ortho positioning of the hydroxyl and ester groups favors this interaction. |

| Intermolecular Hydrogen Bonds | Likely | If intramolecular hydrogen bonding is not dominant, intermolecular interactions will dictate the packing. |

| Molecular Conformation | Largely planar benzoate group | Due to sp² hybridization of the aromatic ring. |

The precise bond lengths and angles would be influenced by the electronic effects of the substituents and the hydrogen bonding interactions within the crystal. For instance, the C=O bond of the ester might be slightly elongated if it participates in a strong hydrogen bond.

Computational Chemistry and Theoretical Studies of Tert Butyl 4 Fluoro 3 Hydroxybenzoate

Conformational Analysis and Energy Landscapes

The conformational flexibility of Tert-butyl 4-fluoro-3-hydroxybenzoate is primarily dictated by the rotation around the single bonds connecting the tert-butyl ester and hydroxyl groups to the benzene (B151609) ring. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers.

A conformational analysis of this compound would likely focus on the dihedral angles involving the C(ring)-O(ester), O(ester)-C(tert-butyl), and C(ring)-O(hydroxyl) bonds. The bulky tert-butyl group is expected to have a significant influence on the preferred orientation of the ester group to minimize steric hindrance with the adjacent hydroxyl and fluoro substituents.

In a related study on 2-fluoro-4-hydroxy benzoic acid, computational analysis revealed the existence of multiple conformers arising from the orientation of the carboxylic acid and hydroxyl groups. researchgate.netmdpi.com For this compound, the interplay between the electron-donating hydroxyl group, the electron-withdrawing fluoro group, and the sterically demanding tert-butyl ester group would determine the relative energies of the different conformers.

The energy landscape would likely be characterized by several local minima corresponding to different rotational isomers. The global minimum energy conformation would represent the most stable arrangement of the molecule. The energy barriers between these conformers could also be calculated, providing information about the flexibility of the molecule at different temperatures.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A | 0° | 1.5 | 10.4 |

| B | 90° | 0.0 | 69.8 |

| C | 180° | 0.8 | 19.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies can elucidate the detailed mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route could involve the esterification of 4-fluoro-3-hydroxybenzoic acid. Computational modeling can be employed to study the reaction pathway, identify transition states, and calculate activation energies, thus providing insights into the reaction kinetics.

For instance, a DFT study on the Kolbe-Schmitt reaction of di-tert-butylphenol to form di-tert-butyl hydroxybenzoic acid detailed the reaction mechanism, including the formation of intermediates and transition states. researchgate.net A similar approach could be applied to model the synthesis of this compound. Such a study would likely involve calculating the Gibbs free energy profile of the reaction, which helps in determining the thermodynamic and kinetic favorability of the proposed mechanism.

Key aspects that could be investigated include the role of catalysts, the effect of solvent, and the potential for side reactions. The calculated activation energies can be used to estimate reaction rates at different temperatures, which is valuable for optimizing experimental conditions.

Table 2: Hypothetical Calculated Activation Energies for a Proposed Synthesis Step

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Rate-Determining Step |

| Nucleophilic attack | TS1 | 15.2 | No |

| Proton transfer | TS2 | 25.8 | Yes |

| Product release | TS3 | 8.5 | No |

Note: This table presents hypothetical data to illustrate the type of information obtained from theoretical reaction mechanism studies.

Analysis of Non-Covalent Interactions within the Molecular Structure

Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules. In this compound, several types of non-covalent interactions are expected to be present, including hydrogen bonding, halogen bonding, and van der Waals forces.

A computational analysis, for example using the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize these interactions. An intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen is highly probable. The strength of this interaction can be quantified by analyzing the electron density at the bond critical point.

Furthermore, the fluorine atom can participate in non-covalent interactions. While fluorine is a weak hydrogen bond acceptor, it can be involved in other types of interactions, such as halogen bonding. The bulky and nonpolar tert-butyl group will primarily engage in van der Waals interactions.

A study on the non-covalent interactions in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate revealed a complex network of hydrogen bonds and π-stacking interactions that stabilize the crystal lattice. researchgate.netmdpi.com A similar analysis of this compound would provide a deeper understanding of its solid-state structure and intermolecular forces.

Table 3: Hypothetical Non-Covalent Interactions in a Dimer of this compound

| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | O-H···O=C | 1.85 | -5.2 |

| Halogen Bond | C-F···O | 3.10 | -1.5 |

| van der Waals | C-H···H-C | >3.5 | -0.8 |

Applications of Tert Butyl 4 Fluoro 3 Hydroxybenzoate As a Synthetic Building Block

Precursor in the Synthesis of Fluorinated Aromatic Compounds

The strategic placement of fluorine atoms in aromatic systems is a key strategy in the design of pharmaceuticals and agrochemicals. researchgate.net Tert-butyl 4-fluoro-3-hydroxybenzoate serves as a valuable starting material for the synthesis of a variety of other fluorinated aromatic compounds. The existing fluorine atom on the benzene (B151609) ring directs the regioselectivity of subsequent reactions, while the hydroxyl and ester groups can be modified or removed to generate new fluorinated scaffolds.

The parent acid, 4-fluoro-3-hydroxybenzoic acid, is a known intermediate in the preparation of various pharmaceuticals and pesticides. diva-portal.org Through functional group interconversions, this compound can be transformed into a range of fluorinated derivatives. For instance, the hydroxyl group can be converted into a triflate, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at this position. diva-portal.org

Role in the Design and Synthesis of Novel Heterocyclic Systems

While direct examples of this compound being used to form the core of a heterocyclic system are not extensively documented in readily available literature, its functional groups make it a plausible precursor for such syntheses. The synthesis of heterocyclic compounds often relies on the strategic placement of reactive functional groups on an aromatic ring that can participate in cyclization reactions.

Fluorinated heterocycles are of significant interest in medicinal chemistry due to their potential to enhance biological activity. nih.gov The hydroxyl and carboxylate moieties of this compound could, in principle, be utilized in condensation reactions with appropriate partners to form heterocyclic rings such as benzoxazines or other related structures. The development of synthetic routes from fluorinated building blocks is a key area of research in the synthesis of novel heterocyclic compounds. researchgate.net

Intermediate for the Preparation of Phenolic Derivatives

The hydroxyl group of this compound is a key site for chemical modification, allowing for its use as an intermediate in the preparation of a wide array of phenolic derivatives. A common reaction is etherification, where the hydroxyl group is converted into an ether linkage. This can be achieved by reacting the compound with an alkyl halide in the presence of a base.

These ether derivatives can be simple alkyl ethers or more complex structures that can be further elaborated. The resulting alkoxy-substituted fluorobenzoates are valuable intermediates in their own right, with applications in various areas of chemical research.

Utilization in the Synthesis of Functionalized Benzoates

This compound is itself a functionalized benzoate (B1203000), and it serves as an excellent starting point for the synthesis of other, more complex benzoate derivatives. The tert-butyl ester group can act as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the molecule.

For example, reactions at the hydroxyl group, as described in the previous section, lead to a variety of functionalized benzoates. Furthermore, the aromatic ring can potentially undergo electrophilic substitution reactions, with the fluorine and hydroxyl groups directing the position of the incoming substituent. The parent acid, 4-fluoro-3-hydroxybenzoic acid, can be readily converted into a variety of ester derivatives through methods like Fischer esterification. diva-portal.orgnih.gov

Development of Compounds with Potential in Materials Science Research

Fluorinated aromatic compounds are of considerable interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific optical and electronic properties. diva-portal.org While specific applications of this compound in materials science are not widely reported, its structural motifs are relevant to this field.

For instance, fluorinated benzoic acids and their derivatives are being explored for the development of novel polymers and coatings. researchgate.net The presence of both a fluorine atom and a reactive hydroxyl group in this compound makes it a potential monomer or building block for the synthesis of new polymeric materials with tailored properties.

Contributions to the Synthesis of Complex Organic Molecules

One of the most significant applications of this compound and its parent acid is in the synthesis of complex, biologically active molecules. A notable example is its use as an intermediate in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors. google.com DPP-IV inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.

The synthesis of these complex inhibitors often involves multiple steps where the fluorinated benzoic acid core is elaborated with various side chains and heterocyclic moieties. For instance, the parent compound, 4-fluoro-3-hydroxybenzoic acid, is a key starting material for the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV). chemicalbook.com This involves amide bond formation between the carboxylic acid and various amine-containing fragments. chemicalbook.com

Below is a table summarizing some of the complex molecules and classes of compounds synthesized using this compound or its parent acid as a key building block.

| Target Molecule/Class | Synthetic Application |

| Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors | Intermediate in the synthesis of anti-diabetic drugs. |

| β-Arylsulfotransferase IV (β-AST-IV) Inhibitors | Starting material for the synthesis of enzyme inhibitors. |

| Functionalized Benzoate Derivatives | Precursor for a variety of substituted benzoates. |

| Phenolic Ether Derivatives | Intermediate for the synthesis of alkoxy-substituted fluorinated aromatics. |

Advanced Analytical Method Development for Research Studies Involving Tert Butyl 4 Fluoro 3 Hydroxybenzoate

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Identification and Purity

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful tools for the unambiguous identification of compounds and the characterization of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for identifying non-volatile impurities and confirming the molecular weight of the main component. An electrospray ionization (ESI) source is commonly used, typically in negative ion mode for phenolic compounds, to generate the [M-H]⁻ ion. uzh.ch High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, which aids in the elemental composition determination of unknown impurities. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification of volatile and semi-volatile impurities. lcms.cz Electron ionization (EI) is a standard technique that produces a characteristic fragmentation pattern, creating a "fingerprint" that can be compared against spectral libraries (like NIST) for positive identification. lcms.cz

Table 3: Example LC-MS Parameters for Identification

| Parameter | Condition |

|---|---|

| LC System | UPLC/HPLC with parameters similar to Table 1 |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) lcms.cz |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3.5 kV lcms.cz |

| Drying Gas Temp. | 300 °C lcms.cz |

| Mass Range | m/z 50-1000 |

Development of In-Situ Reaction Monitoring Techniques

The development of in-situ reaction monitoring techniques allows for real-time tracking of reaction progress, which can provide valuable kinetic and mechanistic information, as well as aid in process optimization. For the synthesis of tert-butyl 4-fluoro-3-hydroxybenzoate, techniques such as Fourier-transform infrared spectroscopy (FTIR) with an attenuated total reflectance (ATR) probe or Raman spectroscopy could be employed.

For instance, in an esterification reaction to produce the target compound, an in-situ FTIR probe could monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the ester carbonyl C=O stretch. This real-time data allows for the precise determination of reaction endpoints and can help identify the formation of any transient intermediates or by-products.

Purity and Isomeric Purity Determination Protocols

A comprehensive protocol for determining the purity of this compound involves a combination of the techniques described above.